molecular formula C22H17N3O2 B11178195 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

Cat. No.: B11178195
M. Wt: 355.4 g/mol
InChI Key: RZOOQAHXNYPUTM-UHFFFAOYSA-N
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Description

3-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Methylation: The methyl group can be introduced using methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further explored for their biological activities.

Scientific Research Applications

3-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Explored for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation, inflammation, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.

    Indole Derivatives: Possess diverse biological activities and are used in various therapeutic applications.

    Quinazolinone Derivatives: Similar in structure and function, often explored for their potential therapeutic applications.

Uniqueness

3-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to interact with specific molecular targets makes it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

InChI

InChI=1S/C22H17N3O2/c1-15-8-7-11-17(14-15)21(26)24-25-20(16-9-3-2-4-10-16)23-19-13-6-5-12-18(19)22(25)27/h2-14H,1H3,(H,24,26)

InChI Key

RZOOQAHXNYPUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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